molecular formula C20H27NO2 B1451226 4-(Isopentyloxy)-N-(2-phenoxypropyl)aniline CAS No. 1040689-06-2

4-(Isopentyloxy)-N-(2-phenoxypropyl)aniline

Cat. No. B1451226
M. Wt: 313.4 g/mol
InChI Key: CLVAMRMKBGIDDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate aniline derivative with a compound containing the isopentyloxy and phenoxypropyl groups. This could potentially be achieved through nucleophilic substitution reactions, but the exact method would depend on the specific reactants used .


Chemical Reactions Analysis

As an aniline derivative, this compound could potentially undergo reactions typical of anilines, such as electrophilic aromatic substitution. The ether groups could potentially be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be a solid or liquid at room temperature, and it would likely be soluble in organic solvents due to the presence of the aromatic ring and ether groups .

Scientific Research Applications

  • Catalytic Oxidation of Phenolic and Aniline Compounds : Magnetic nanoparticles like Fe3O4 have been successfully synthesized and used for the removal of phenol and aniline from aqueous solutions, indicating potential applications in environmental cleanup and pollution control (Zhang et al., 2009).

  • Synthesis and Characterization of Metabolites : Research into the syntheses and characterization of various metabolites of drugs like diclofenac, which involves chemical compounds similar to anilines, provides insights into drug metabolism and potential therapeutic applications (Kenny et al., 2004).

  • Monomolecular Film Formation : Studies on azobenzene derivatives, including compounds related to anilines, have demonstrated their ability to form monomolecular films at the air/water interface, suggesting applications in material science and nanotechnology (Yoshino et al., 1992).

  • Ultrasonic Degradation of Ionic Aromatic Compounds : The effect of pH on the ultrasonic degradation of compounds like 4-nitrophenol and aniline in aqueous solutions has been studied, which is relevant for environmental remediation techniques (Jiang et al., 2002).

  • Ubiquitous Presence in Human Urine : Research has shown that compounds like N-acetyl-4-aminophenol (a major metabolite of aniline) are commonly found in human urine, indicating widespread exposure and potential health implications (Modick et al., 2014).

  • Electrochromic Materials Development : Novel donor–acceptor systems involving nitrotriphenylamine and different thiophene derivatives have been synthesized, showing potential for applications in electrochromic devices (Li et al., 2017).

  • Hydroxy Group Introduction in N-Arylamides : The introduction of a hydroxy group in N-arylamides, including anilides, has been researched, contributing to advancements in organic chemistry and pharmaceutical development (Itoh et al., 2002).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with care to avoid exposure, and appropriate safety precautions should be taken when handling and disposing of it .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

4-(3-methylbutoxy)-N-(2-phenoxypropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-16(2)13-14-22-19-11-9-18(10-12-19)21-15-17(3)23-20-7-5-4-6-8-20/h4-12,16-17,21H,13-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVAMRMKBGIDDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)NCC(C)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Isopentyloxy)-N-(2-phenoxypropyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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